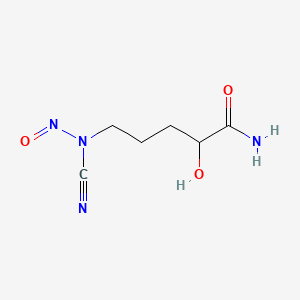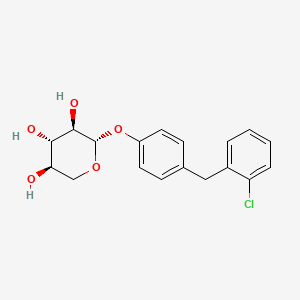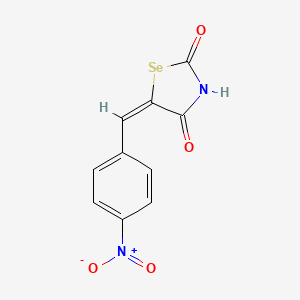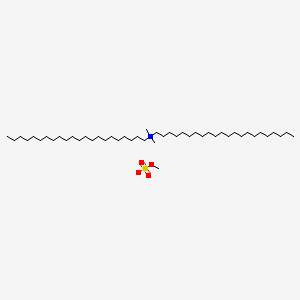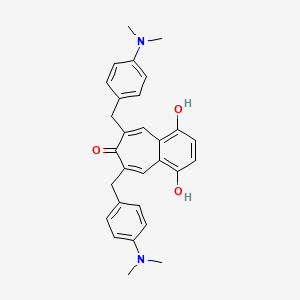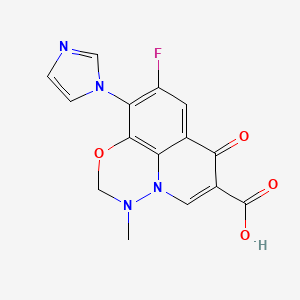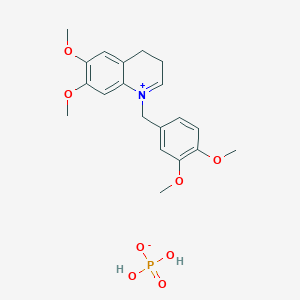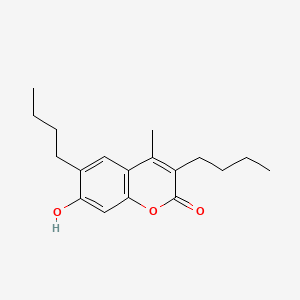
2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of butyl groups at positions 3 and 6, a hydroxy group at position 7, and a methyl group at position 4 on the benzopyran ring. These structural modifications can significantly influence its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one derivatives often involves a domino Knoevenagel/intramolecular transesterification reaction. This method utilizes an alkaline protease from Bacillus licheniformis as a catalyst . The reaction typically involves the condensation of an aldehyde with a malonic acid derivative, followed by cyclization to form the benzopyran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and biocatalysis are often employed to enhance the efficiency and sustainability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- involves its interaction with various molecular targets and pathways. The hydroxy group at position 7 can form hydrogen bonds with biological molecules, influencing their activity. The butyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one, 3-methyl-: This compound has a methyl group at position 3 instead of butyl groups at positions 3 and 6.
2H-1-Benzopyran-2-one, 6-methyl-: This compound has a methyl group at position 6 instead of butyl groups at positions 3 and 6.
2H-1-Benzopyran-2-one, 7-methyl-: This compound has a methyl group at position 7 instead of a hydroxy group.
Uniqueness
The unique combination of butyl groups at positions 3 and 6, a hydroxy group at position 7, and a methyl group at position 4 makes 2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- distinct from other benzopyran derivatives. These structural features can significantly influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
111052-69-8 |
|---|---|
Formule moléculaire |
C18H24O3 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
3,6-dibutyl-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C18H24O3/c1-4-6-8-13-10-15-12(3)14(9-7-5-2)18(20)21-17(15)11-16(13)19/h10-11,19H,4-9H2,1-3H3 |
Clé InChI |
PAHZYYAHSYWEKY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





